3-Bromobenzo[b]thiophen-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromobenzo[b]thiophen-4-amine is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science. The presence of a bromine atom and an amine group in the structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzo[b]thiophen-4-amine typically involves the bromination of benzo[b]thiophene followed by amination. One common method is the electrophilic bromination of benzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromobenzo[b]thiophene is then subjected to nucleophilic substitution with ammonia or an amine to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of flow chemistry allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzo[b]thiophen-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The amine group can be reduced to form corresponding amines or amides.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide, alkyl halides, or aryl halides in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substituted benzothiophenes
- Sulfoxides and sulfones
- Reduced amines and amides
Scientific Research Applications
3-Bromobenzo[b]thiophen-4-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of 3-Bromobenzo[b]thiophen-4-amine is primarily based on its ability to interact with biological targets such as enzymes and receptors. The bromine atom and amine group facilitate binding to active sites, leading to inhibition or activation of specific biochemical pathways. This compound has been shown to modulate kinase activity, which is crucial in cell signaling and cancer progression .
Comparison with Similar Compounds
- 3-Chlorobenzo[b]thiophen-4-amine
- 3-Iodobenzo[b]thiophen-4-amine
- 3-Fluorobenzo[b]thiophen-4-amine
Comparison: 3-Bromobenzo[b]thiophen-4-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C8H6BrNS |
---|---|
Molecular Weight |
228.11 g/mol |
IUPAC Name |
3-bromo-1-benzothiophen-4-amine |
InChI |
InChI=1S/C8H6BrNS/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4H,10H2 |
InChI Key |
ZAABXTACRRCDDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=C2Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.